
(3-(1h-1,2,4-Triazol-3-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(1H-1,2,4-Triazol-3-yl)phenyl)methanol is an organic compound featuring a triazole ring attached to a phenyl group, which is further connected to a methanol moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,4-Triazol-3-yl)phenyl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment to the Phenyl Group: The triazole ring is then attached to a phenyl group through a substitution reaction, often using a halogenated benzene derivative.
Introduction of the Methanol Group: The final step involves the reduction of a formyl or carboxyl group on the phenyl ring to a methanol group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the triazole ring, which can be hydrogenated under high pressure with a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium catalyst.
Substitution: Halogenated benzene derivatives, Lewis acids.
**Major Products
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
[3-(1H-1,2,4-triazol-5-yl)phenyl]methanol |
InChI |
InChI=1S/C9H9N3O/c13-5-7-2-1-3-8(4-7)9-10-6-11-12-9/h1-4,6,13H,5H2,(H,10,11,12) |
InChI-Schlüssel |
AVIFBAOCHAKWAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NC=NN2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


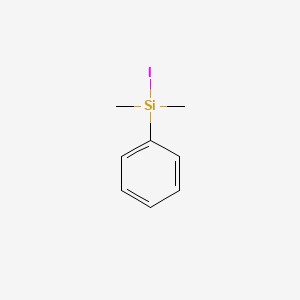
![1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)
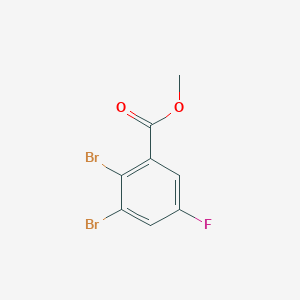
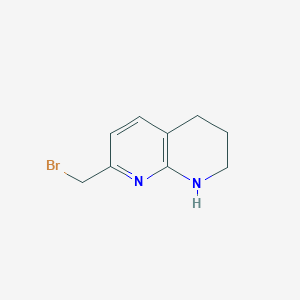
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12835117.png)
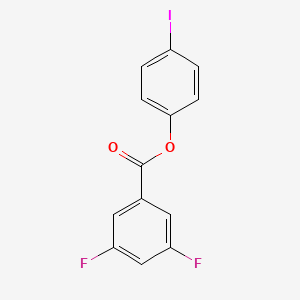
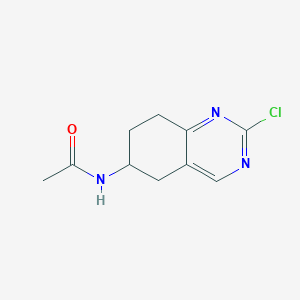
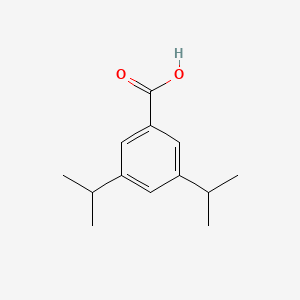


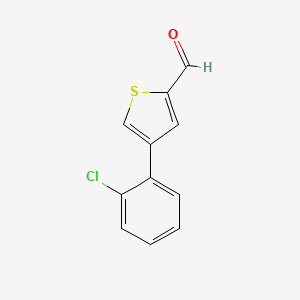
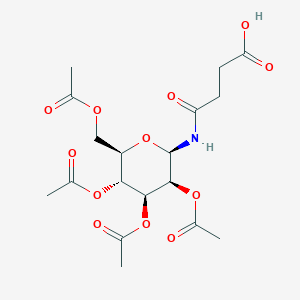
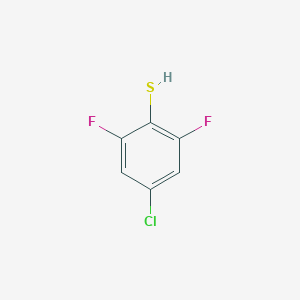
![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
